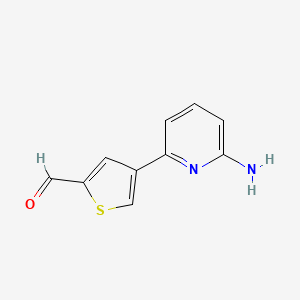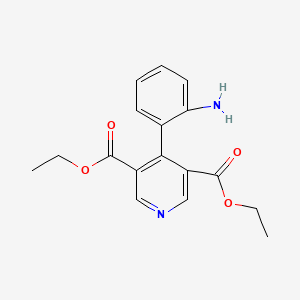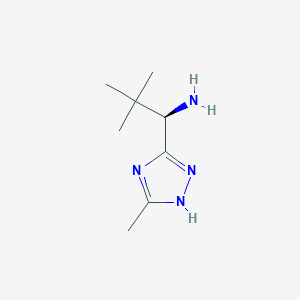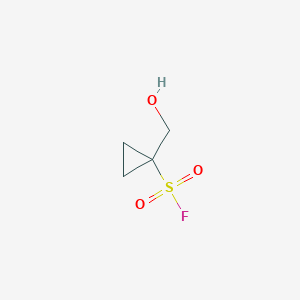
1-(Hydroxymethyl)cyclopropane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hydroxymethyl)cyclopropane-1-sulfonyl fluoride is a chemical compound with the molecular formula C₄H₇FO₃S. It is a member of the sulfonyl fluoride family, known for their unique stability and reactivity balance.
Preparation Methods
The synthesis of 1-(Hydroxymethyl)cyclopropane-1-sulfonyl fluoride can be achieved through several routes. One common method involves the reaction of cyclopropane derivatives with sulfonyl fluoride reagents under mild conditions. For instance, the use of fluorosulfonyl radicals has emerged as an efficient approach for producing sulfonyl fluorides . Another method includes the transformation of sulfonates or sulfonic acids to sulfonyl fluorides using readily available reagents in a one-pot synthesis .
Chemical Reactions Analysis
1-(Hydroxymethyl)cyclopropane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Cyclopropanation Reactions: The cyclopropane ring can be expanded or modified through reactions such as Corey–Chaykovsky cyclopropanation.
Common reagents used in these reactions include potassium fluoride, sulfuryl fluoride gas, and phase transfer catalysts like 18-crown-6-ether . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Hydroxymethyl)cyclopropane-1-sulfonyl fluoride has found applications in various scientific research fields:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex molecules.
Chemical Biology: The compound is used as a covalent probe for targeting active-site amino acid residues in proteins.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)cyclopropane-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can react with nucleophilic amino acid residues in proteins, leading to the formation of covalent bonds. This interaction can inactivate enzymes or modify protein function, making it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
1-(Hydroxymethyl)cyclopropane-1-sulfonyl fluoride can be compared with other sulfonyl fluorides such as:
2-Nitrobenzenesulfonyl Fluoride: Known for its antibacterial properties.
(2-Aminoethyl)benzenesulfonyl Fluoride: Used as a serine protease inhibitor.
4-Formylbenzenesulfonyl Fluoride: Utilized in positron emission tomography as a radiolabeling synthon.
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other sulfonyl fluorides.
Properties
Molecular Formula |
C4H7FO3S |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
1-(hydroxymethyl)cyclopropane-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H7FO3S/c5-9(7,8)4(3-6)1-2-4/h6H,1-3H2 |
InChI Key |
XQEWRFNTSRQQQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13212459.png)
![Benzyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate](/img/structure/B13212460.png)
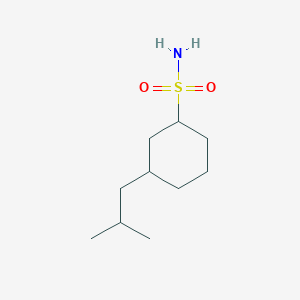
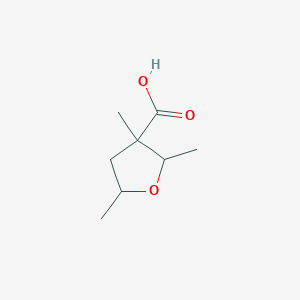
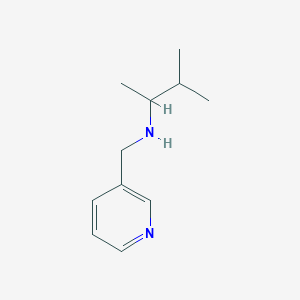
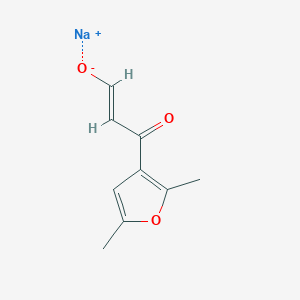
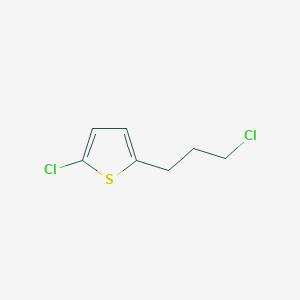
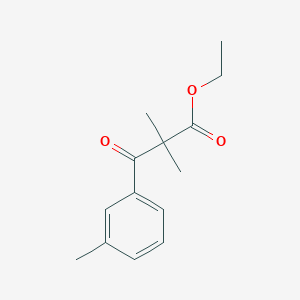


![Butyl[(2,3-dimethylphenyl)methyl]amine](/img/structure/B13212502.png)
